
Cycloguanil
Descripción general
Descripción
Cycloguanil is a dihydrofolate reductase inhibitor and is a metabolite of the antimalarial drug proguanil . Its formation in vivo has been thought to be primarily responsible for the antimalarial activity of proguanil .
Synthesis Analysis
The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (aka 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal cycloguanil .Molecular Structure Analysis
Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is a triazine in which a 1,6-dihydro-1,3,5-triazine ring is substituted at N-1 by a 4-chlorophenyl group, at C-2 and -4 by amino groups and at C-6 by gem-dimethyl groups .Chemical Reactions Analysis
Cycloguanil is a potent inhibitor of human DHFR . It disrupts folate metabolism and STAT3-dependent gene expression .Physical And Chemical Properties Analysis
Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is hydrophilic in nature .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Cycloguanil and its analogues have been found to potently target Dihydrofolate Reductase (DHFR) in cancer cells, eliciting anti-cancer activity . DHFR is an established anti-cancer drug target whose inhibition disrupts folate metabolism and STAT3-dependent gene expression . Cycloguanil and its most promising analogue, NSC127159, induced similar metabolite profiles compared to established DHFR inhibitors Methotrexate and Pyrimethamine while also blocking downstream signaling, including STAT3 transcriptional activity .
Inhibition of DHFR
Cycloguanil was proposed as a DHFR inhibitor in the 1950s . It is the active metabolite of clinically approved plasmodium DHFR inhibitor Proguanil . The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s .
Treatment of Malaria
Cycloguanil is the active metabolite of Proguanil, a clinically approved plasmodium DHFR inhibitor . This makes it effective in the treatment of malaria.
Inhibition of Mutant pfDHFR
Point mutations in Plasmodium falciparum dihydrofolate reductase (pfDHFR), especially the double mutant variant (A16V + S108T), led to ineffective inhibiting by Cycloguanil . However, Cycloguanil derivatives showed good inhibiting properties against wild-type and mutant pfDHFR with an inhibition constant as low as the nanomolar level .
Potential Cancer Therapies
The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s . Current computational and chemical biology techniques were employed to re-investigate the anti-cancer activity of Cycloguanil and related compounds .
Inhibition of Folate Metabolism
Cycloguanil, as a DHFR inhibitor, disrupts folate metabolism . This disruption is part of its anti-cancer activity.
Mecanismo De Acción
Target of Action
Cycloguanil primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR plays a crucial role in the synthesis of nucleic acids and amino acids, which are essential for cell growth and multiplication . By inhibiting DHFR, Cycloguanil disrupts these critical biological processes.
Mode of Action
Cycloguanil, as a DHFR inhibitor, binds to the active site of the DHFR enzyme, thereby preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleic acids and certain amino acids, leading to the cessation of cell growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by Cycloguanil is the folate metabolism pathway . By inhibiting DHFR, Cycloguanil disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolism pathway. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids and certain amino acids. Therefore, the inhibition of DHFR leads to a decrease in the availability of tetrahydrofolate, disrupting these synthesis processes and ultimately leading to the cessation of cell growth and multiplication .
Pharmacokinetics
Proguanil, the prodrug of Cycloguanil, is rapidly and extensively absorbed, with its peak plasma concentration reached within 3 hours . It is then metabolized in the liver by the cytochrome P450 3A and 2C subfamilies to form Cycloguanil . The elimination half-lives of Proguanil and Cycloguanil are 12 to 15 hours in adults and children . Cycloguanil is predominantly eliminated unchanged in feces, with negligible excretion in urine .
Result of Action
The molecular effect of Cycloguanil’s action is the disruption of nucleic acid and amino acid synthesis due to the inhibition of DHFR . This leads to the cessation of cell growth and multiplication, which is the cellular effect of Cycloguanil’s action . In the context of malaria, this results in the death of the Plasmodium parasite, thereby treating the infection .
Action Environment
The action, efficacy, and stability of Cycloguanil can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions. As Cycloguanil is a substrate of organic cation transporters 1 and 2 (OCT1 and OCT2), and multidrug and toxin extrusion 1 and 2-K (MATE1 and MATE2-K), it may interact with other drugs that are substrates of these transporters . Such interactions could potentially affect the absorption, distribution, metabolism, and excretion of Cycloguanil, thereby influencing its action and efficacy .
Safety and Hazards
Direcciones Futuras
Cycloguanil was proposed as a DHFR inhibitor in the 1950s and is the active metabolite of clinically approved plasmodium DHFR inhibitor Proguanil . The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s . Current computational and chemical biology techniques were employed to re-investigate the anti-cancer activity of Cycloguanil and related compounds . These data confirm that Cycloguanil and its analogues are potent inhibitors of human DHFR, and their anti-cancer activity may be worth further investigation .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152-53-4 (hydrochloride) | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022867 | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloguanil | |
CAS RN |
516-21-2 | |
| Record name | Cycloguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloguanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOGUANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite Plasmodium falciparum. [, , , ] This enzyme is crucial for the parasite's folate metabolism, which in turn is essential for DNA synthesis and cell division. [, , ]
A: By blocking DHFR, cycloguanil disrupts the synthesis of tetrahydrofolic acid, a coenzyme vital for the synthesis of purines and pyrimidines, the building blocks of DNA. [, ] This ultimately leads to the death of the parasite. [, ] Research has also shown that cycloguanil can impact downstream signaling pathways, such as STAT3 transcriptional activity, further contributing to its antimalarial effects. []
A: While primarily known for its activity against malaria parasites, cycloguanil also demonstrates inhibitory activity against Trypanosoma brucei PTR1 (TbPTR1), the enzyme pteridine reductase. [] This suggests potential as a dual PTR and DHFR inhibitor for treating human African trypanosomiasis. []
ANone: The provided research papers focus primarily on the biological activity and pharmacokinetic properties of cycloguanil. Information regarding its material compatibility and stability under various conditions is not extensively discussed.
ANone: Cycloguanil itself doesn't possess catalytic properties. It functions as an enzyme inhibitor rather than a catalyst. It is primarily used for its antimalarial properties due to its inhibitory effect on DHFR.
A: Yes, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed. [, ] These methods help predict the binding affinities of cycloguanil analogs with wild-type and mutant P. falciparum DHFR. [, ] Researchers have used programs like GOLD, FlexX, Glide, and Molegro to analyze and visualize interactions with the DHFR active site. []
A: Molecular docking studies suggest that P. falciparum DHFR exhibits stereoselectivity when binding to R and S enantiomers of cycloguanil analogs. [] Cycloguanil analogs with alkyl chain substituents favor binding to the R enantiomer as it minimizes steric hindrance with the Phe58 residue in the DHFR active site. [] Conversely, analogs with phenol chain substituents prefer the S enantiomer, avoiding steric clashes with Leu46 and Met55. []
ANone: The provided scientific research papers primarily focus on characterizing the mechanism of action, resistance patterns, and structure-activity relationships of cycloguanil and its analogs. They do not extensively cover aspects such as SHE regulations, detailed toxicology profiles, drug delivery strategies, environmental impact, or other points mentioned in questions 8-26.
A: Researchers frequently use in vitro drug susceptibility tests, often employing isotopic methods, to assess the efficacy of cycloguanil against Plasmodium falciparum. [, , , , ] These tests involve culturing the parasite in the presence of varying concentrations of cycloguanil and measuring its growth inhibition. [, , , , ] The concentration at which parasite growth is inhibited by 50% (IC50) is often used to compare the drug sensitivity of different parasite isolates. [, , , , ]
A: Yes, the composition of the culture medium can significantly influence the in vitro activity of cycloguanil. [] Studies have demonstrated that standard RPMI medium or RPMI with low concentrations of folate and para-aminobenzoic acid leads to higher IC50 values for cycloguanil compared to folate and para-aminobenzoic acid-free RPMI. [] These findings highlight the importance of carefully controlling for medium composition when performing in vitro drug susceptibility assays.
ANone: While the provided research focuses on specific aspects of cycloguanil's activity and resistance, detailed toxicological data and long-term safety profiles are not extensively discussed.
ANone: The provided research papers predominantly concentrate on the mechanisms of action, resistance patterns, and structure-activity relationships of cycloguanil and its analogs. Information regarding drug delivery, biomarkers, detailed analytical techniques, environmental impact, or other points mentioned in questions 13-26 is limited within these specific research papers.
A: Cycloguanil has a history dating back to the mid-20th century, emerging as a key player in antimalarial research. [] Initially, it was observed that the antimalarial activity of the prodrug chloroguanide hydrochloride was largely attributed to its dihydrotriazine metabolite, later identified as cycloguanil. [] This led to the development of cycloguanil pamoate, a poorly water-soluble salt form designed for intramuscular depot administration, to achieve prolonged antimalarial effects. []
A: Research on cycloguanil demonstrates the synergy between various scientific disciplines, including parasitology, pharmacology, medicinal chemistry, and computational chemistry. [, ] Understanding the mechanism of action, resistance mechanisms, and structure-activity relationships through both in vitro and in vivo studies has been crucial in guiding the development of more effective antimalarial therapies. [, ] The identification of cycloguanil as a potential inhibitor of Trypanosoma brucei PTR1 highlights the potential for cross-disciplinary applications in combating other parasitic diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



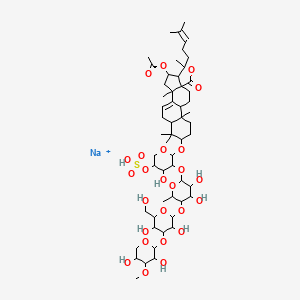
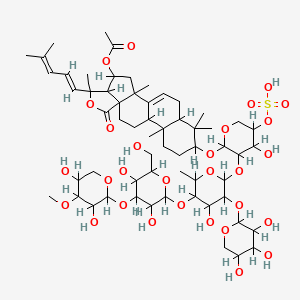
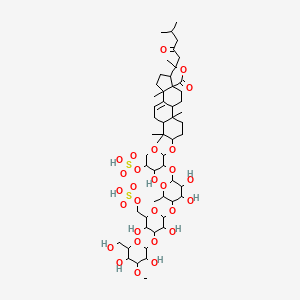

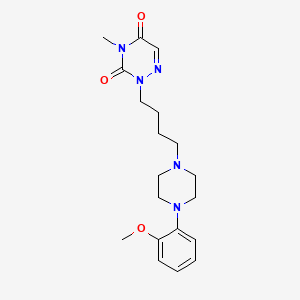

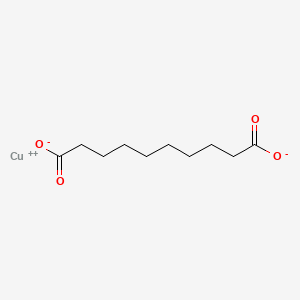
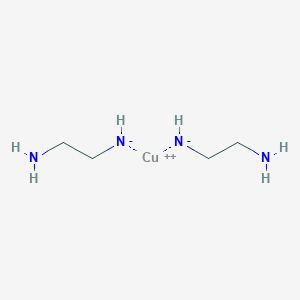
![N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide](/img/structure/B1669337.png)
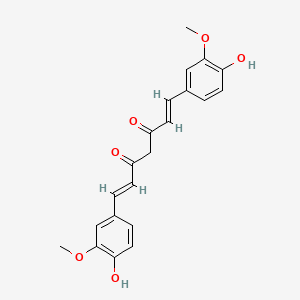
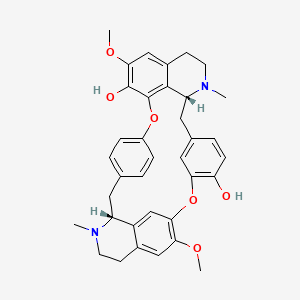
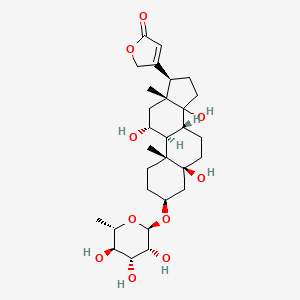
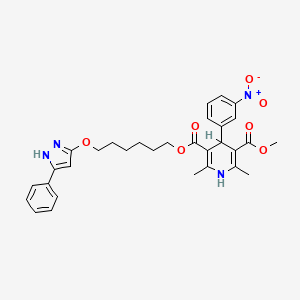
![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)